molecular formula C14H12N4O B1523470 3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine CAS No. 1333724-04-1

3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine

Cat. No. B1523470
M. Wt: 252.27 g/mol
InChI Key: FAOCPTVLVBVVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group, an amine group, and a naphthalene-1-carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The naphthalene-1-carbonyl group would provide a degree of aromaticity to the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and the reagents used. The triazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution at the carbon or nitrogen atoms .

Scientific Research Applications

Environmental Monitoring and Human Exposure

Naphthalene is a PAH that is ubiquitous in the environment, and its derivatives, including metabolites like 1-naphthol and 2-naphthol, are often used as biomarkers to assess human exposure to PAHs. Studies have investigated the presence of naphthalene in various environments and its potential health impacts. For example, research has measured the concentrations of naphthalene and its metabolites in the urine of individuals exposed to PAHs, highlighting its utility in monitoring environmental and occupational exposures (Sams, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other 1,2,4-triazole compounds. It could also involve studying its chemical reactivity and synthesis in more detail .

properties

IUPAC Name

(5-amino-3-methyl-1,2,4-triazol-1-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-16-14(15)18(17-9)13(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCPTVLVBVVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine
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3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine
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